2-(8-Heptadecenyl)-2-oxazoline
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6301-24-2 |
|---|---|
Molecular Formula |
C20H37NO |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
2-[(E)-heptadec-8-enyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h9-10H,2-8,11-19H2,1H3/b10-9+ |
InChI Key |
SOTODSFNXCLCGH-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC1=NCCO1 |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC1=NCCO1 |
Origin of Product |
United States |
Synthetic Methodologies for 2 8 Heptadecenyl 2 Oxazoline
Established Approaches for 2-Substituted Oxazolines
Several robust methods have been developed for the construction of the 2-substituted-2-oxazoline ring system. These approaches typically involve the formation of an N-(2-hydroxyethyl)amide intermediate, which then undergoes cyclization.
The most direct and widely used method for synthesizing 2-oxazolines is the cyclodehydration of N-(β-hydroxyethyl)amides. mdpi.com This reaction involves the removal of a water molecule to facilitate ring closure. A variety of reagents and catalysts have been developed to promote this transformation, ranging from classic dehydrating agents to modern catalytic systems.
Stoichiometric reagents such as diethylaminosulfur trifluoride (DAST) have proven effective for this cyclization. nih.gov More recently, catalytic approaches have been favored to improve efficiency and reduce waste. Triflic acid (TfOH) has been reported as a potent promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides, affording 2-oxazolines in high yields with water as the only byproduct. mdpi.comnih.gov This method is notable for its good functional group tolerance. mdpi.com Additionally, iron-containing compounds and organic zinc salts, like zinc acetate (B1210297), have been successfully employed as catalysts in liquid-phase cyclodehydration processes, often under conditions where the oxazoline (B21484) product is distilled from the reaction mixture as it forms. google.comjustia.com
Table 1: Selected Catalysts/Reagents for Cyclodehydration of N-(2-Hydroxyethyl)amides
| Catalyst/Reagent | Typical Conditions | Key Features | Source(s) |
| Triflic Acid (TfOH) | Organic solvent | High efficiency, water as sole byproduct. | mdpi.comnih.gov |
| Zinc Acetate | Heat, often under vacuum | Catalytic amounts, product distilled off. | google.com |
| Ferrous Chloride | Heat (180-200°C), reduced pressure | Effective for various substituted amides. | justia.com |
| DAST / XtalFluor-E | Organic solvent | Effective for silyl-protected amides. | nih.gov |
The direct condensation of a carboxylic acid with a 2-amino alcohol is a fundamental approach to forming 2-oxazolines. beilstein-journals.org This method typically proceeds in two stages: an initial amidation to form the N-(2-hydroxyethyl)amide, followed by a cyclodehydration step. Historically, this was achieved by heating the reactants to high temperatures (160-220 °C), often for extended periods, which could lead to low yields. researchgate.net
Modern variations have improved the efficiency of this one-pot reaction. mdpi.com Microwave-assisted synthesis has been shown to accelerate the direct condensation of carboxylic acids with excess 2-amino-2-methyl-1-propanol, yielding 2-oxazolines in moderate to excellent yields. nih.gov The use of dehydrating catalysts, such as 3-nitrophenylboronic acid, also facilitates the tandem condensation-cyclodehydration process under milder conditions. acs.org Furthermore, converting the carboxylic acid to a more reactive derivative, such as an ester, can facilitate the initial amidation step. A notable example involves the reaction of fatty acid methyl esters with ethanolamine (B43304), catalyzed by substances like titanium tetrabutylate. google.com
The reaction of nitriles with aminoalcohols, known as the Witte-Seeliger method, provides another important route to 2-oxazolines. researchgate.net This reaction is typically catalyzed by a Lewis acid, such as zinc acetate or cadmium acetate, to activate the nitrile group toward nucleophilic attack by the aminoalcohol. nih.govresearchgate.net
Research has focused on developing milder and more efficient catalytic systems. Copper-N-heterocyclic carbene (NHC) complexes, for instance, have been shown to catalyze the reaction under solvent-free conditions, reducing waste and avoiding the large excess of reactants often required in traditional methods. organic-chemistry.orgacs.org Metal-free conditions have also been developed, achieving good to excellent yields and tolerating a wide range of functional groups. organic-chemistry.org This method is particularly valuable for synthesizing libraries of 2-substituted-2-oxazolines for screening purposes. nih.govacs.org
Table 2: Catalytic Systems for Nitrile + Aminoalcohol Reaction
| Catalyst System | Typical Conditions | Key Features | Source(s) |
| Zinc Acetate | Heat, solvent (e.g., chlorobenzene) | Classic Lewis acid catalyst. | nih.govresearchgate.net |
| Copper-NHC Complexes | 100°C, solvent-free | Milder, less wasteful, substoichiometric base. | organic-chemistry.orgacs.org |
| Magnetically Recoverable Pd/Fe3O4 | Reflux | Heterogeneous, recyclable catalyst. | derpharmachemica.com |
| None (Metal-Free) | Heat, sealed tube | Eco-efficient, simple, broad substrate scope. | researchgate.netorganic-chemistry.org |
Aldehydes can serve as precursors for the 2-substituent of the oxazoline ring. Various reagents have been employed to facilitate the oxidative cyclization of an aldehyde with an aminoethanol. One method involves treating an aromatic aldehyde and 2-aminoethanol with pyridinium (B92312) hydrobromide perbromide (PHPB) in water at room temperature, which offers an environmentally friendly approach by avoiding organic solvents. thieme-connect.comorganic-chemistry.org Another protocol uses 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) to convert both aromatic and aliphatic aldehydes into their corresponding 2-oxazolines in good yields. organic-chemistry.org
Specific Synthesis Routes for 2-(8-Heptadecenyl)-2-oxazoline (B12000620)
The documented synthesis of this compound primarily utilizes oleic acid or its derivatives as the starting material, applying the established condensation and cyclodehydration methodologies.
A patented process describes the preparation of this compound from N-(2-hydroxyethyl)oleamide. googleapis.com In this synthesis, the amide is treated with thionyl chloride to induce cyclodehydration. The intermediate is then treated with a base, such as potassium tert-butoxide, to yield the final product. googleapis.com This procedure is a direct application of the cyclodehydration route discussed in section 2.1.1.
Another industrial patent details the synthesis starting from technical oleic acid methyl ester and ethanolamine. google.com The reaction is catalyzed by titanium-tetrabutylate at elevated temperatures (140-150°C) to first form the oleic acid-ethanolamide intermediate while distilling off methanol (B129727). Subsequently, the excess ethanolamine is removed under vacuum, and the temperature is raised significantly (220-265°C) under high vacuum, causing the target this compound and water to co-distill. google.com This process exemplifies the condensation approach outlined in section 2.1.2. The final product is characterized by a refractive index nD20 of 1.4700. google.com
While nucleophilic substitution is a cornerstone of organic synthesis, its application for the direct formation of this compound from a heptadecenyl halide or sulfonate is not a prominently reported method in the scientific literature. The established syntheses rely on building the ring from precursors where the C17 side chain is already attached to a carbonyl group (i.e., oleic acid and its derivatives). google.comgoogleapis.com
In principle, a synthetic strategy could be envisioned where a pre-formed oxazoline ring bearing a suitable leaving group is alkylated with a heptadecenyl nucleophile, or conversely, where an anionic oxazoline synthon reacts with a heptadecenyl electrophile (halide/sulfonate). However, literature more commonly describes nucleophilic substitution reactions occurring on an existing 2-aryl-oxazoline ring or ring-opening reactions of the oxazoline heterocycle itself. acs.orgumich.edu The cationic ring-opening polymerization of 2-oxazolines can be initiated by electrophiles like alkyl halides or tosylates, but this leads to polymers rather than the discrete target molecule. cuni.cz Therefore, the primary and industrially relevant routes for synthesizing this compound remain the cyclodehydration of N-(2-hydroxyethyl)oleamide and the condensation of oleic acid derivatives with ethanolamine. google.comgoogleapis.com
Direct One-Pot Synthesis from Oleic Acid Derivatives
The direct, one-pot synthesis of this compound from oleic acid and its derivatives represents a streamlined and efficient approach to obtaining this compound. researchgate.netnih.govnih.gov This method typically involves the reaction of oleic acid or its esters with an amino alcohol, most commonly 2-aminoethanol, often in the presence of a catalyst and with the removal of a small molecule byproduct like water or methanol to drive the reaction to completion. prepchem.comgoogle.com
Alternative starting materials include oleic acid esters, such as methyl oleate (B1233923). In one documented procedure, technical grade methyl oleate is reacted with ethanolamine in the presence of a catalyst. prepchem.com The reaction proceeds to form the oleic acid ethanolamide, with methanol being removed by distillation. Subsequent heating under vacuum facilitates the cyclization to this compound, which distills over with water. prepchem.com
The reaction conditions, including temperature and the presence of a catalyst, play a significant role in the efficiency of these one-pot syntheses. Temperatures can range from moderate to high, depending on the specific reactants and catalysts employed. google.comlp.edu.ua
Catalytic Systems and Mechanistic Considerations in Oxazoline Synthesis
The synthesis of this compound is greatly influenced by the choice of catalytic system. Various catalysts, including Lewis acids, transition metals, and organocatalysts, have been employed to enhance reaction rates, improve yields, and promote milder reaction conditions.
Lewis Acid Catalysis
Lewis acids are effective catalysts for the synthesis of oxazolines. wikipedia.org They function by activating the carboxylic acid or its derivative, making it more susceptible to nucleophilic attack by the amino alcohol. wikipedia.org Common Lewis acids used in organic synthesis include compounds based on metals like aluminum, boron, tin, and zinc. wikipedia.orgresearchgate.net
In the context of oxazoline synthesis, a Lewis acid can coordinate to the carbonyl oxygen of the carboxylic acid or amide intermediate. This coordination increases the electrophilicity of the carbonyl carbon, facilitating the intramolecular attack by the hydroxyl group of the ethanolamine moiety. This mechanism is central to the cyclization step that forms the oxazoline ring. wikipedia.org While specific examples detailing Lewis acid catalysis for this compound are not extensively documented in the provided results, the general principles of Lewis acid catalysis in oxazoline formation are well-established and applicable. nih.gov
Transition Metal Catalysis (e.g., Copper-NHC Complexes, Molybdenum Dioxide Complexes, Titanium Tetrabutylate)
Transition metal complexes have emerged as highly efficient catalysts for oxazoline synthesis, offering advantages such as high selectivity and tolerance to various functional groups. organic-chemistry.orgnih.gov
Copper-N-Heterocyclic Carbene (NHC) Complexes: Copper(I)-NHC complexes have demonstrated significant catalytic activity in the synthesis of 2-substituted oxazolines. organic-chemistry.orgrsc.orgbeilstein-journals.org These catalysts can promote the reaction under relatively mild and often solvent-free conditions, which aligns with green chemistry principles. organic-chemistry.org The general mechanism involves the coordination of the nitrile or a related functional group to the copper center, followed by nucleophilic attack of the amino alcohol. While the direct application to oleic acid derivatives is not explicitly detailed, the methodology is robust for a range of substrates. organic-chemistry.orgnih.gov
Molybdenum Dioxide Complexes: Molybdenum(VI) dioxide complexes, stabilized by ligands such as picolinic acid, are effective for dehydrative cyclization reactions to form oxazolines. nih.govorganic-chemistry.orgnih.gov These catalysts are known for their tolerance to a wide array of functional groups and can operate under relatively mild conditions, with water being the only byproduct. nih.gov The catalytic cycle is believed to involve the activation of the amide intermediate, facilitating the intramolecular cyclization. Research has shown that these catalysts can be highly robust and selective. nih.govchemrxiv.org
Titanium Tetrabutylate: Titanium tetrabutylate has been specifically documented as a catalyst for the synthesis of this compound from methyl oleate and ethanolamine. prepchem.com In this process, the catalyst facilitates the initial transamidation to form the oleic acid ethanolamide, followed by the cyclization to the oxazoline at elevated temperatures. prepchem.com This catalyst is effective in achieving high yields of the final product. prepchem.com
Organocatalysis and Metal-Free Approaches
In recent years, there has been a significant push towards developing metal-free synthetic methods to avoid potential metal contamination in the final products. nih.gov Organocatalysis offers a viable alternative for oxazoline synthesis.
Triflic acid (TfOH) has been reported as an effective promoter for the dehydrative cyclization of N-(2-hydroxyethyl)amides to form 2-oxazolines. mdpi.comnih.govnih.gov This method is advantageous as it generates water as the sole byproduct. nih.gov Mechanistic studies suggest that the reaction can proceed via activation of the hydroxyl group, leading to an intramolecular SN2-like substitution. mdpi.com This approach has been successfully applied in a one-pot synthesis directly from carboxylic acids and amino alcohols. mdpi.comnih.gov While not specifically mentioning the oleyl derivative, the broad applicability to various carboxylic acids suggests its potential for the synthesis of this compound. mdpi.com Additionally, some syntheses of 2-oxazolines have been achieved without any metal catalysts, relying on thermal conditions or other promoters. organic-chemistry.org
Microwave and Ultrasound Irradiation Enhanced Synthesis
To accelerate reaction times and often improve yields, non-conventional energy sources like microwave and ultrasound irradiation have been applied to oxazoline synthesis. nih.govnih.gov
Microwave Irradiation: Microwave-assisted synthesis has been shown to be a rapid and efficient method for preparing oxazolines. rsc.orgmdpi.com The rapid heating provided by microwaves can significantly reduce reaction times compared to conventional heating. nih.gov This technique has been successfully used for the cyclization of ω-amido alcohols and the synthesis of chiral oxazolines, often under solvent-free conditions which enhances the green credentials of the process. nih.govrsc.orgjustia.com The use of Hβ-zeolite as both a catalyst and a support under microwave irradiation has been described for the synthesis of 2-oxazolines from various fatty acids, including long-chain ones, with high yields. researchgate.net
Ultrasound Irradiation: Sonication is another technique that can enhance the rate of chemical reactions. researchgate.netnih.gov Ultrasound has been employed for the synthesis of 2-oxazolines, leading to shorter reaction times and good yields. researchgate.netresearchgate.net For example, the condensation of aldehydes with 2-aminoethanol to form 2-oxazolines has been successfully carried out under ultrasound irradiation. researchgate.net The mechanical effects of cavitation generated by ultrasound can improve mass transfer and increase the reactivity of the substrates.
The following table provides a summary of research findings for different catalytic systems:
| Catalytic System | Key Findings | References |
| Lewis Acids | Catalyze oxazoline formation by activating the carbonyl group for nucleophilic attack. | wikipedia.orgnih.gov |
| Copper-NHC Complexes | Highly active for oxazoline synthesis from nitriles and aminoalcohols under mild, often solvent-free conditions. | organic-chemistry.orgrsc.orgbeilstein-journals.orgnih.gov |
| Molybdenum Dioxide Complexes | Effective for dehydrative cyclization, tolerant of various functional groups, and produce water as the only byproduct. | nih.govorganic-chemistry.orgnih.govchemrxiv.org |
| Titanium Tetrabutylate | Used to synthesize this compound from methyl oleate with high yield. | prepchem.com |
| Organocatalysts (e.g., Triflic Acid) | Promotes dehydrative cyclization of N-(2-hydroxyethyl)amides, generating only water as a byproduct. | mdpi.comnih.govnih.gov |
| Microwave Irradiation | Significantly reduces reaction times and allows for solvent-free conditions, improving green metrics. | nih.govrsc.orgmdpi.comresearchgate.net |
| Ultrasound Irradiation | Enhances reaction rates and yields through the effects of acoustic cavitation. | researchgate.netresearchgate.netnih.gov |
Atom Economy and Green Chemistry Principles in Oxazoline Synthesis
The principles of green chemistry and atom economy are increasingly important considerations in modern chemical synthesis. beilstein-journals.org The goal is to design processes that are more environmentally benign, reduce waste, and are more efficient in their use of resources.
The synthesis of this compound can be evaluated through the lens of these principles. Direct one-pot syntheses that proceed via a dehydrative cyclization are inherently more atom-economical than multi-step procedures that require stoichiometric reagents for activation and generate significant waste. mdpi.com For example, the direct reaction of oleic acid with ethanolamine to produce the oxazoline and water has a high theoretical atom economy.
The use of catalysts, particularly those that can be used in small quantities and are recyclable, is a cornerstone of green chemistry. nih.gov Transition metal catalysts like molybdenum complexes and copper-NHC complexes, as well as heterogeneous catalysts like zeolites, are advantageous in this regard. organic-chemistry.orgnih.govresearchgate.net Solvent-free reaction conditions, often facilitated by microwave irradiation, further enhance the greenness of the synthesis by eliminating the environmental impact and cost associated with solvent use and disposal. organic-chemistry.orgrsc.org
Metal-free approaches, such as those using organocatalysts, also contribute to greener synthesis by avoiding the use of potentially toxic and expensive heavy metals. mdpi.com The development of synthetic routes that utilize renewable feedstocks, such as oleic acid derived from natural oils, is another key aspect of green chemistry that is relevant to the production of this compound.
The following table summarizes the application of green chemistry principles in oxazoline synthesis:
| Green Chemistry Principle | Application in Oxazoline Synthesis | References |
| High Atom Economy | Direct dehydrative cyclization from carboxylic acids and amino alcohols, producing only water as a byproduct. | mdpi.comresearchgate.net |
| Use of Catalysis | Employment of recyclable and highly active transition metal, Lewis acid, and heterogeneous catalysts to reduce waste and energy consumption. | wikipedia.orgnih.govresearchgate.net |
| Solvent-Free Conditions | Microwave-assisted and other methods that eliminate the need for organic solvents. | organic-chemistry.orgnih.govrsc.org |
| Metal-Free Synthesis | Use of organocatalysts to avoid heavy metal contamination and associated environmental concerns. | mdpi.comorganic-chemistry.orgnih.gov |
Polymerization Science of 2 8 Heptadecenyl 2 Oxazoline Monomers
Fundamentals of Cationic Ring-Opening Polymerization (CROP) of 2-Oxazolines
The CROP of 2-oxazolines is a chain-growth polymerization initiated by electrophilic species. researchgate.net The process involves the nucleophilic attack of the nitrogen atom in the oxazoline (B21484) ring on the initiator, leading to the formation of a cationic oxazolinium species. ugent.be Subsequent propagation occurs through the nucleophilic attack of a monomer on this active species, resulting in the ring-opening of the monomer and the extension of the polymer chain. ugent.be
Living/Quasi-Living Polymerization Characteristics and Control
A significant advantage of the CROP of 2-oxazolines is its ability to proceed in a living or quasi-living manner. mdpi.com This characteristic implies the absence of irreversible termination and chain transfer reactions, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions (low dispersity). researchgate.netwiley.com The living nature of the polymerization enables the production of well-defined block copolymers through sequential monomer addition. db-thueringen.de
Control over the polymerization is achieved by careful selection of reaction parameters such as the initiator, solvent, and temperature. beilstein-journals.org These factors influence the rates of initiation and propagation, as well as the potential for side reactions. The use of microwave-assisted synthesis has been shown to significantly reduce polymerization times by allowing for higher reaction temperatures under pressurized conditions. db-thueringen.de
Initiator Systems (e.g., Methyl Triflate, Alkyl Iodides) and Their Influence on Polymerization
A variety of electrophilic compounds can serve as initiators for the CROP of 2-oxazolines. Common initiator systems include alkyl sulfonates (like methyl triflate and methyl tosylate) and alkyl halides (such as methyl iodide and benzyl (B1604629) iodide). mdpi.comresearchgate.net The choice of initiator has a profound impact on the polymerization kinetics and the properties of the resulting polymer.
The reactivity of the initiator influences the rate of initiation. For instance, in the polymerization of other 2-oxazolines, methyl triflate has been observed to be a more reactive initiator than methyl tosylate, which in turn is more reactive than methyl iodide. mdpi.com The initiator also becomes the α-end group of the polymer chain, providing a route for the introduction of specific functionalities. db-thueringen.de For example, using initiators with functional groups allows for the synthesis of telechelic polymers. ugent.be
| Initiator Type | Examples | Influence on Polymerization |
| Alkyl Sulfonates | Methyl triflate, Methyl tosylate | Generally high initiation efficiency, leading to good control over polymerization. Reactivity order: triflate > tosylate. mdpi.com |
| Alkyl Halides | Methyl iodide, Benzyl bromide | Effective initiators, with reactivity depending on the halide and alkyl group. mdpi.com |
| Lewis Acids | Bismuth salts (e.g., Bi(OTf)₃) | Can initiate polymerization, but may also lead to chain-transfer reactions. mdpi.com |
| Organo-initiators | Phosphorus-based acids, Carboxylic acids | Investigated for more environmentally friendly synthesis routes. rsc.org |
Mechanistic Pathways of Initiation and Propagation (Ionic vs. Covalent)
The propagation of the CROP of 2-oxazolines can proceed through either an ionic or a covalent mechanism, depending on the nature of the counter-ion (derived from the initiator) and the solvent. researchgate.net
Ionic Pathway: With counter-ions that are poor nucleophiles, such as triflate (OTf⁻), the propagating species is a distinct oxazolinium cation. This is the generally accepted mechanism for living polymerization, as the active species is stable and less prone to side reactions. ugent.be
Covalent Pathway: In the presence of more nucleophilic counter-ions, such as halides, a dynamic equilibrium can exist between the ionic oxazolinium species and a covalent species where the counter-ion has bonded to the carbon atom of the opened ring.
Synthesis of Poly[2-(8-Heptadecenyl)-2-oxazoline] Homopolymers
The synthesis of homopolymers of poly[this compound] follows the general principles of CROP. The long heptadecenyl side chain, being a non-nucleophilic hydrocarbon, is generally compatible with the cationic polymerization process.
Kinetics of Monomer Consumption and Polymer Growth
In a living polymerization, the rate of monomer consumption follows first-order kinetics with respect to the monomer concentration. rsc.org This means that the natural logarithm of the initial monomer concentration divided by the monomer concentration at a given time ([M]₀/[M]t) increases linearly with time. This linear relationship is a key indicator of a controlled polymerization process with a constant concentration of active propagating species. rsc.org The rate of polymer growth is directly proportional to the rate of monomer consumption.
Systematic kinetic investigations on other 2-oxazoline monomers have shown that the polymerization rate is influenced by the monomer structure, initiator type, and reaction temperature. ugent.bebeilstein-journals.org For This compound (B12000620), the bulky side chain might sterically hinder the approach of the monomer to the propagating center, potentially leading to slower polymerization kinetics compared to monomers with smaller substituents like methyl or ethyl groups.
Control over Molecular Weight and Dispersity
A hallmark of living polymerization is the ability to control the molecular weight of the resulting polymer by adjusting the initial monomer-to-initiator ratio ([M]₀/[I]₀). researchgate.netbeilstein-journals.org The number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion. This allows for the synthesis of polymers with predetermined chain lengths.
The dispersity (Đ), also known as the polydispersity index (PDI), is a measure of the distribution of molecular weights in a given polymer sample. In a well-controlled living polymerization, the resulting polymers exhibit low dispersity values, typically in the range of 1.05 to 1.30, indicating a narrow molecular weight distribution. sigmaaldrich.com This is because all polymer chains are initiated at approximately the same time and grow at a similar rate. Achieving low dispersity for poly[this compound] would depend on maintaining the living character of the polymerization by minimizing chain transfer and termination reactions.
Copolymerization Strategies Involving this compound
The versatility of the 2-oxazoline platform is significantly expanded through copolymerization, which allows for the creation of macromolecules with precisely tailored architectures and properties. The monomer this compound, with its defining long unsaturated alkyl side chain, is a valuable component in such strategies. Its incorporation alongside other 2-oxazoline monomers enables the synthesis of a wide array of copolymer structures, including block, statistical, and graft copolymers, each with unique characteristics derived from the combination and arrangement of its constituent monomer units. The living/controlled nature of the cationic ring-opening polymerization (CROP) of 2-oxazolines is central to the successful synthesis of these well-defined architectures. acs.orgnih.gov
Block Copolymer Synthesis (e.g., Amphiphilic Structures)
Block copolymers are macromolecules composed of two or more distinct homopolymer blocks linked together. In the context of poly(2-oxazoline)s (PAOx), these are most commonly synthesized via sequential living cationic ring-opening polymerization. core.ac.ukmdpi.comsigmaaldrich.com This method involves the complete polymerization of one monomer to form the first block, after which a second monomer is added to the living reaction to grow the subsequent block from the active chain ends. mdpi.comresearchgate.net
The synthesis of amphiphilic block copolymers is a particularly powerful application of this strategy. These structures combine a hydrophilic (water-soluble) block with a hydrophobic (water-insoluble) block. mdpi.commdpi.com For PAOx-based systems, a hydrophilic block is typically formed from monomers with short alkyl side chains, such as 2-methyl-2-oxazoline (B73545) or 2-ethyl-2-oxazoline (B78409). sigmaaldrich.comsigmaaldrich.com The hydrophobic block can be synthesized using monomers with long alkyl or aromatic substituents. mdpi.comsigmaaldrich.com
Given its long C17 alkenyl side chain, poly(this compound) is inherently hydrophobic. Therefore, it is an ideal candidate for forming the hydrophobic block in an amphiphilic copolymer structure. A typical synthesis would involve:
Polymerization of a hydrophilic monomer like 2-ethyl-2-oxazoline (EtOx) to a desired chain length.
Introduction of the this compound monomer to the living polymer chains, initiating the growth of the hydrophobic block.
Termination of the polymerization to yield the final A-B diblock copolymer.
This modular approach allows for precise control over the length of both the hydrophilic and hydrophobic blocks, which in turn dictates the self-assembly behavior of the resulting amphiphilic copolymer in selective solvents (e.g., water), leading to the formation of nanoscale structures like micelles or vesicles. core.ac.uksigmaaldrich.comrsc.org The combination of a biocompatible hydrophilic PAOx block with a functional hydrophobic block containing unsaturation opens possibilities for creating advanced drug delivery vehicles or nanoreactors. expresspolymlett.comrsc.org
| Copolymer Architecture | Hydrophilic Block (A) | Hydrophobic Block (B) | Synthesis Method | Potential Application |
|---|---|---|---|---|
| P(EtOx)-b-P(HeptadecenylOx) | Poly(2-ethyl-2-oxazoline) | Poly(this compound) | Sequential CROP | Self-assembly into micelles for drug solubilization |
| P(MeOx)-b-P(HeptadecenylOx) | Poly(2-methyl-2-oxazoline) | Poly(this compound) | Sequential CROP | Formation of polymersomes (vesicles) |
| P(EtOx)-b-P(nNonOx) | Poly(2-ethyl-2-oxazoline) | Poly(2-n-nonyl-2-oxazoline) | Sequential CROP | Thermo-responsive hydrogels rsc.org |
| P(MeOx)-b-P(PhOx) | Poly(2-methyl-2-oxazoline) | Poly(2-phenyl-2-oxazoline) | Sequential CROP | Micellar carriers for drug delivery nih.gov |
Statistical, Random, and Gradient Copolymer Architectures
Unlike the sequential synthesis of block copolymers, statistical, random, and gradient copolymers are typically formed when two or more monomers are present in the reaction vessel simultaneously. qut.edu.auvt.edu
Random Copolymers : If the reactivity ratios of the comonomers are similar, they will be incorporated into the polymer chain in a statistically random sequence that reflects the comonomer feed ratio. google.comnih.gov
Gradient Copolymers : If one monomer is significantly more reactive than the other, it will be consumed faster. researchgate.net This leads to a polymer chain with a compositional gradient, where the chain is rich in the more reactive monomer at the beginning and rich in the less reactive monomer at the end. nih.govnih.govnih.gov
Research has demonstrated the synthesis of a library of copolymers based on a FaOx, PhOx, and EtOx, where varying the monomer composition systematically altered the material's thermal stability and thermoresponsive behavior in different solvents. acs.org This strategy provides a direct route to functional materials where the pendant double bonds from the heptadecenyl units are distributed along the polymer backbone, making them accessible for subsequent chemical modifications. researchgate.net
| Copolymer System | Monomer 1 (M1) | Monomer 2 (M2) | Architecture | Key Tunable Property | Reference |
|---|---|---|---|---|---|
| P(FaOx-stat-EtOx) | Fatty Acid Oxazoline (e.g., HeptadecenylOx) | 2-Ethyl-2-oxazoline | Statistical | Solution thermo-responsiveness | acs.org |
| P(FaOx-stat-PhOx) | Fatty Acid Oxazoline | 2-Phenyl-2-oxazoline | Statistical | Thermal stability (TGA/DSC) | acs.org |
| P(iPrOx-grad-nBuOx) | 2-Isopropyl-2-oxazoline | 2-n-Butyl-2-oxazoline | Gradient | Lower Critical Solution Temperature (LCST) | tu-dresden.de |
| P(MeOx-grad-PPhOx) | 2-methyl-2-oxazoline | 2-phenyl-2-oxazoline | Gradient | Micellar core density | nih.govmdpi.com |
Graft Copolymerization via Pendant Oxazoline Units
Graft copolymers consist of a main polymer backbone to which one or more side chains of a different composition are attached. The pendant C=C double bond in the side chain of this compound makes it an ideal monomer for creating such architectures. A copolymer of this compound and another 2-oxazoline (e.g., EtOx) can serve as a versatile backbone with reactive handles distributed along its length.
There are three main strategies for creating graft copolymers in this context:
"Grafting to" : This involves attaching pre-synthesized polymer chains to the reactive sites on the backbone. The pendant alkene groups on the poly(this compound) backbone could be functionalized (e.g., via thiol-ene chemistry) to react with end-functionalized polymer chains. mdpi.com
"Grafting from" : In this approach, the pendant groups on the backbone are first converted into polymerization initiators. Subsequently, a second monomer is polymerized directly from these initiation sites, growing the grafts in situ. rsc.orgnih.gov For example, the double bonds of the heptadecenyl groups could be modified to anchor an ATRP initiator, from which methacrylate (B99206) or acrylate (B77674) side chains could be grown.
"Grafting through" : This method involves the polymerization of macromonomers—polymer chains that have a polymerizable group at one end. rsc.org While not directly using the pendant oxazoline unit itself, a related concept would be to use a 2-oxazoline monomer already containing a polymerizable group (like a methacrylate) in a copolymerization, and then polymerizing these macromonomers through their methacrylate units. rsc.org
These strategies allow for the synthesis of complex architectures like bottlebrush copolymers, where a high density of side chains can dramatically influence the polymer's conformation and properties in solution and in bulk. rsc.orgnih.gov The ability to graft different types of polymers from a poly(2-oxazoline) backbone containing heptadecenyl units provides a pathway to novel hybrid materials combining the properties of both the backbone and the grafted chains. nih.gov
| Grafting Strategy | Backbone | Pendant Functionality | Grafted Side Chain (Example) | Mechanism |
|---|---|---|---|---|
| Grafting to | P(HeptadecenylOx-stat-EtOx) | Alkene (C=C) | Poly(ethylene glycol) (PEG) | Thiol-ene click reaction with Thiol-PEG |
| Grafting from | P(HeptadecenylOx-stat-EtOx) | Alkene (C=C) modified to initiator | Poly(methyl methacrylate) (PMMA) | Surface-Initiated ATRP from backbone |
| Grafting from | P(EtOx-stat-InimerOx) | Pendant ATRP Initiator | Poly(acrylates) | CROP of oxazoline inimer, then ATRP of acrylate rsc.org |
| Grafting through | Polymethacrylate | N/A | Poly(2-ethyl-2-oxazoline) | ATRP of PEtOx-methacrylate macromonomers rsc.org |
Post Polymerization Functionalization and Advanced Polymer Architectures
Chemical Modification of Poly(2-oxazoline) Backbones
A powerful strategy for functionalizing poly(2-oxazoline)s involves the hydrolysis of the amide groups in the polymer backbone. This process converts the poly(2-oxazoline) into a linear poly(ethylene imine) (L-PEI) structure, which contains reactive secondary amine groups that serve as handles for further chemical derivatization.
The conversion of poly(2-alkyl-2-oxazoline)s (PAOx) into linear poly(ethylene imine) (L-PEI) is typically achieved through acidic or basic hydrolysis. rsc.org This process cleaves the side chains, leaving a backbone of repeating ethylene (B1197577) imine units. The hydrolysis can be either partial or complete, yielding copolymers with both 2-oxazoline and ethylene imine units, or fully converted L-PEI, respectively. rsc.orgugent.be
For hydrophobic poly(2-oxazoline)s, such as those derived from long-chain alkenyl monomers like 2-(8-heptadecenyl)-2-oxazoline (B12000620), the hydrolysis process requires modified conditions due to their poor solubility in water. nih.govnih.gov Research has shown that a tetrahydrofuran (B95107) (THF)/water system can be universally applied for the hydrolysis of both hydrophilic and hydrophobic PAOx. nih.gov However, the rate of hydrolysis for hydrophobic variants like poly(2-fatty acid-2-oxazoline) is significantly slower—approximately 10 times slower—than for more hydrophilic polymers like poly(2-ethyl-2-oxazoline) under similar conditions. This reduced rate is attributed to steric hindrance and the hydrophobicity of the long alkyl side chains. nih.gov Despite the slower kinetics, the hydrolysis proceeds in a controlled, first-order manner, which allows for the precise targeting of specific degrees of hydrolysis. nih.gov This control is crucial for creating well-defined poly(2-oxazoline)-co-poly(ethylene imine) copolymers. rsc.org
The table below summarizes a comparative study on the hydrolysis rates of a hydrophobic versus a hydrophilic poly(2-oxazoline).
Table 1: Hydrolysis Rate Comparison
| Polymer | Monomer Unit | Conditions | Relative Rate | Reference |
|---|---|---|---|---|
| PFAOx | 2-Fatty acid-2-oxazoline | THF/Water | 1x | nih.gov |
This interactive table shows the significant difference in hydrolysis rates based on the side-chain hydrophobicity.
Once the poly(ethylene imine) (PEI) or PAOx-PEI copolymer backbone is generated, the secondary amine groups become available for a wide range of post-polymerization modifications. rsc.orgugent.be These reactions provide a straightforward pathway to introduce functionalities that would not be compatible with the initial cationic ring-opening polymerization (CROP) process. nih.gov
Common derivatization strategies for the secondary amines in the PEI backbone include:
Aza-Michael Addition: This reaction is effective for introducing new side chains. For instance, partially hydrolyzed poly(2-fatty acid-2-oxazoline) has been successfully functionalized with propargyl acrylate (B77674) via aza-Michael addition, achieving up to 59% modification. nih.gov
Ring-Opening Reactions: The amine groups can act as nucleophiles to open rings, such as epoxides, to introduce hydroxyl functionalities. ugent.bejustia.com
Other Reactions: A variety of other coupling chemistries, including reductive amination and the coupling of carboxylic acids, can be employed to attach a diverse range of molecules. ugent.be
These modifications are highly valuable as they allow for the synthesis of complex, functional polymers from readily available PAOx homopolymers. ugent.be For example, Englert and coworkers derivatized PEI (obtained from complete hydrolysis of a PAOx) with 3-butenyl side chains, creating reactive double bonds for further cross-linking. rsc.org
Exploiting the Alkenyl Moiety for Polymer Modification
The pendant 8-heptadecenyl group in poly(this compound) contains a carbon-carbon double bond, which is a prime target for a multitude of selective chemical transformations. This allows for the modification of the polymer's side chains without altering the main chain structure.
Olefin metathesis is a powerful tool for C-C bond formation and has been applied to modify polymer side chains. beilstein-journals.orgresearchgate.net Cross metathesis, in particular, is a versatile strategy for altering the structure of pendant groups. beilstein-journals.org In the context of poly(this compound), cross metathesis can be used to react the terminal double bond of the side chain with other olefins, such as acrylates, to introduce new functional end-groups. researchgate.netresearchgate.net This approach has been demonstrated for the side-chain modification of poly(2-oxazolines) bearing 10-undecenoyl side chains, which were successfully reacted with acrylates. researchgate.net The reaction is typically catalyzed by ruthenium-based catalysts like the Hoveyda-Grubbs 2nd generation catalyst. researchgate.net
While highly effective, a potential side reaction in cross metathesis is double-bond migration, which can be minimized by using additives like benzoquinone. beilstein-journals.org This technique allows for the precise tailoring of the polymer's peripheral functionality, opening avenues for creating advanced materials with specifically designed properties.
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated C-C double bond. This reaction is a highly efficient and atom-economical method for functionalizing the alkenyl side chains of poly(this compound). mdpi.comrsc.org Typically catalyzed by platinum complexes, the reaction proceeds with high yield and selectivity, usually following an anti-Markovnikov addition pattern. mdpi.comrsc.org
This method can be used to introduce silane (B1218182) or siloxane functionalities onto the polymer side chains, which can significantly alter the material's properties, such as surface energy, or provide sites for subsequent cross-linking through sol-gel processes. The reaction's progress can be easily monitored by observing the disappearance of the Si-H signals in NMR and IR spectroscopy. rsc.org
Other addition reactions, such as thiol-ene additions, can also be employed to modify the double bond, further expanding the range of accessible functionalities. researchgate.net
The double bond within the 8-heptadecenyl side chain can be converted into an epoxide ring through reaction with an oxidizing agent like a peroxy acid. This epoxidation creates a reactive three-membered ring on the polymer side chain. google.com
The resulting epoxide is a versatile chemical handle that can be opened by a wide array of nucleophiles, leading to the introduction of various functional groups. justia.combeilstein-journals.org For example, ring-opening with water or alcohols introduces vicinal diol or hydroxy-ether functionalities, respectively. google.com Amines can also be used to open the epoxide, resulting in amino-alcohol structures. beilstein-journals.org This two-step sequence of epoxidation followed by nucleophilic ring-opening provides a robust pathway for grafting diverse and complex functionalities onto the poly(2-oxazoline) scaffold.
Table 2: Chemical Compounds Mentioned
| Compound Name | Structure/Formula | Role |
|---|---|---|
| This compound | C₂₀H₃₇NO | Monomer |
| Poly(this compound) | (C₂₀H₃₇NO)n | Polymer |
| Poly(ethylene imine) (PEI) | (C₂H₅N)n | Hydrolysis product |
| Tetrahydrofuran (THF) | C₄H₈O | Solvent |
| Poly(2-ethyl-2-oxazoline) (PEtOx) | (C₅H₉NO)n | Comparative polymer |
| Propargyl acrylate | C₆H₆O₂ | Aza-Michael reactant |
| Hoveyda-Grubbs 2nd generation catalyst | C₃₁H₃₈Cl₂N₂ORu | Metathesis catalyst |
| Benzoquinone | C₆H₄O₂ | Metathesis additive |
| Peroxy acid | R-C(=O)OOH | Epoxidation agent |
Fabrication of Complex Poly(2-oxazoline)-Based Assemblies
The polymerization of this compound, typically via cationic ring-opening polymerization (CROP), yields a polymer with a hydrophilic poly(amide) backbone and long, hydrophobic heptadecenyl side chains. researchgate.net This inherent amphiphilicity, combined with the reactive unsaturation in the side chain, provides a powerful toolkit for constructing sophisticated polymer-based materials.
Self-Assembly into Micellar Structures and Vesicles
Polymers containing this compound are fundamentally amphiphilic. This characteristic is most pronounced in block copolymers where a hydrophobic block of poly(this compound) is paired with a hydrophilic block, such as poly(2-methyl-2-oxazoline) (PMeOx) or poly(2-ethyl-2-oxazoline) (PEtOx). nih.gov In aqueous environments, these block copolymers spontaneously self-assemble to minimize unfavorable interactions between their hydrophobic segments and water.
This self-assembly process typically results in the formation of core-shell micellar structures. The hydrophobic poly(this compound) blocks aggregate to form the core of the micelle, effectively creating a nano-environment capable of encapsulating lipophilic molecules. The hydrophilic PMeOx or PEtOx blocks form a solvated corona, which provides steric stabilization and ensures the colloidal stability of the micelles in the aqueous medium. nih.govd-nb.info The structure of these assemblies allows for the creation of nanocarriers for various applications. nih.gov
| Assembly Type | Driving Force | Core Composition | Corona Composition | Potential Application |
|---|---|---|---|---|
| Spherical Micelle | Hydrophobic interactions in aqueous media | Poly(this compound) | Hydrophilic Poly(2-oxazoline) (e.g., PMeOx, PEtOx) | Encapsulation of hydrophobic agents |
| Vesicle (Polymersome) | Amphiphilic nature and specific block copolymer ratio | Bilayer membrane of the amphiphilic copolymer | Hydrophilic Poly(2-oxazoline) (inner and outer surface) | Dual encapsulation of hydrophilic and hydrophobic agents |
Formation of Hydrogels and Crosslinked Polymer Networks
The carbon-carbon double bond within the 8-heptadecenyl side chain of the polymer is a key functional handle for creating covalently crosslinked networks and hydrogels. rsc.org A highly efficient and widely used method for this purpose is the thiol-ene "click" reaction. mdpi.commdpi.com This photo-initiated reaction involves the addition of a thiol group across the double bond, which proceeds rapidly under UV irradiation in the presence of a suitable photoinitiator. researchgate.netnih.gov
To form a stable three-dimensional network, multifunctional thiols, such as dithiols (e.g., dithiothreitol, DTT) or trifunctional mercapto compounds, are used as crosslinking agents. mdpi.comoatext.com When a copolymer of this compound and a hydrophilic comonomer like 2-methyl-2-oxazoline (B73545) is reacted with these multifunctional thiols, a hydrogel is formed. oatext.com These hydrogels are composed of polymer chains interconnected by stable thioether linkages, creating a network that can absorb and retain significant amounts of water.
The physical and chemical properties of the resulting hydrogels, such as swelling ratio, mechanical strength, and degradation profile, can be precisely tuned by controlling several factors:
The molar ratio of the heptadecenyl-functionalized monomer to the hydrophilic monomer in the copolymer backbone.
The concentration of the polymer in the precursor solution.
The type and concentration of the multifunctional thiol crosslinker. mdpi.com
This tunability makes poly(2-oxazoline)-based hydrogels highly adaptable for various applications, including as scaffolds for 3D tissue culture and in regenerative medicine. nih.govoatext.comnih.gov
| Crosslinking Agent | Reaction Type | Initiation | Resulting Network | Key Features | Reference |
|---|---|---|---|---|---|
| Difunctional Mercapto Compounds (e.g., 1,4-butanedithiol) | Thiol-Ene Reaction | UV-induced (with photoinitiator) | Crosslinked Polymer Network | Forms stable networks with controlled density. | mdpi.comresearchgate.netsemanticscholar.org |
| Trifunctional Mercapto Compounds | Thiol-Ene Reaction | UV-induced (with photoinitiator) | Densely Crosslinked Polymer Network | Increases network density and alters mechanical properties. | mdpi.comresearchgate.net |
| Dithiothreitol (DTT) | Thiol-Ene Photochemistry | UV Light (365 nm) with photoinitiator | Hydrogel | Cytocompatible crosslinking for biomedical applications like 3D cell culture. | oatext.com |
Surface Grafting and Coating Methodologies for Functional Surfaces
Modifying surfaces with polymers is a critical strategy for controlling surface properties such as wettability, biocompatibility, and adhesion. Poly(this compound) can be attached to various substrates to create functional surfaces using several methodologies. sigmaaldrich.com
"Grafting-to" Approach: In this method, fully synthesized polymer chains are attached to a reactive surface. nih.gov The poly(this compound) chains can be designed with specific terminal functional groups (introduced during CROP termination) that can react with complementary groups on a substrate. researchgate.net Alternatively, the unsaturated side chains can be leveraged for covalent attachment. The inherent hydrophobicity of the long heptadecenyl chains can also promote strong physical adsorption onto nonpolar surfaces, forming stable coatings. justia.com
"Grafting-from" Approach: This technique involves immobilizing a polymerization initiator on the substrate surface, from which the polymer chains are then grown directly. nih.govrsc.org Research has demonstrated the synthesis of initiators like N-[2-(8-heptadecenyl)-4,5-dihydro-1H-imidazole-1-ethyl]-2-bromoisobutyramide, where the heptadecenyl moiety acts as an anchor to immobilize the initiator on a surface. researchgate.netresearchgate.net Subsequent polymerization of oxazoline (B21484) monomers from this anchored initiator leads to a dense layer of polymer chains covalently bound to the surface, often referred to as a "polymer brush."
Surfaces grafted with these poly(2-oxazoline)s can exhibit a range of desirable properties. The presence of the polymer layer can create thermo-responsive surfaces whose hydrophilicity changes with temperature. mdpi.com Furthermore, coatings based on hydrophilic poly(2-oxazoline)s are known for their "stealth" properties, which significantly reduce nonspecific protein adsorption and cell adhesion, a highly sought-after characteristic for biomedical implants and biosensors. sigmaaldrich.com
| Methodology | Description | Key Polymer Feature | Resulting Surface Property | Reference |
|---|---|---|---|---|
| Grafting-to | Pre-formed polymer chains are attached to a substrate. | Reactive end-groups or physical adsorption of hydrophobic side chains. | Functional polymer coating, altered wettability. | nih.govjustia.com |
| Grafting-from | Polymer chains are grown from an initiator immobilized on the surface. | Surface-anchored initiator (can utilize the heptadecenyl group for anchoring). | Dense polymer brush, low-fouling ("stealth") surfaces, stimuli-responsive coatings. | rsc.orgresearchgate.netresearchgate.netmdpi.com |
| Photochemical Grafting | A photosensitive group (e.g., benzophenone) on the surface is activated by UV light to covalently bind polymer chains. | Presence of abstractable C-H bonds in the polymer. | Covalently attached, stable polymer films on various substrates like titanium. | researchgate.net |
Chemical Reactivity of 2 8 Heptadecenyl 2 Oxazoline and Its Polymeric Forms
Reactivity of the Oxazoline (B21484) Ring System
The 2-oxazoline ring is a cyclic imino ether that serves as a versatile functional group. Its reactivity is central to the synthesis of poly(2-oxazoline)s and the introduction of diverse functionalities through ring-opening reactions. Furthermore, the nitrogen atom of the oxazoline ring can act as a ligand, coordinating with various metal centers to form catalytically active complexes.
Ring-Opening Reactions for Diversification of Functionality
The most prominent reaction of the oxazoline ring is its ring-opening, which can be initiated by cationic species or attacked by nucleophiles. Cationic ring-opening polymerization (CROP) is a well-established method for producing poly(N-acyl ethyleneimine)s, which are considered pseudopeptides. rsc.orgresearchgate.netmdpi.com The polymerization proceeds via a "living" mechanism, allowing for the synthesis of polymers with controlled molecular weights and architectures, such as block copolymers and star-shaped polymers. rsc.orgresearchgate.net
Nucleophilic ring-opening provides a direct route to functionalized amides. A variety of nucleophiles, including thiols, phenols, and acidic sulfonimides, can attack the electrophilic carbon atom at the 5-position of the ring, leading to cleavage of the C-O bond. umich.edu This reaction is particularly useful for introducing specific end-group functionalities onto a molecule. The choice of initiator or nucleophile dictates the resulting chemical structure, enabling a high degree of molecular customization.
| Reaction Type | Reagents/Initiators | Resulting Structure/Functionality | Reference |
|---|---|---|---|
| Cationic Ring-Opening Polymerization (CROP) | Electrophilic initiators (e.g., methyl triflate, benzyl (B1604629) bromide) | Poly(N-acyl ethyleneimine) backbone | researchgate.net |
| Nucleophilic Ring-Opening | Acidic sulfonimides | Sulfonimidation products | umich.edu |
| Nucleophilic Ring-Opening | Thiophenols, Thiols | Thioether-functionalized amides | umich.edu |
| Nucleophilic Ring-Opening | Phenols | Aryloxy-functionalized amides | umich.edu |
Coordination Chemistry with Metal Centers as Ligands
The nitrogen atom in the 2-oxazoline ring possesses a lone pair of electrons, enabling it to function as a ligand and coordinate with a variety of transition metal centers. Chiral 2-oxazolines are highly valued as ligands in the field of asymmetric catalysis. mdpi.comnih.gov Bis(oxazoline) ligands, which contain two oxazoline rings connected by a linker, are particularly effective as they can form stable chelate complexes with metals such as copper, palladium, and ruthenium. rameshrasappan.comacs.org
The coordination of the oxazoline ligand to a metal center creates a chiral environment that can influence the stereochemical outcome of a catalyzed reaction. rameshrasappan.com The geometry of these metal-bis(oxazoline) complexes, which can be square-planar, square-pyramidal, or octahedral, plays a crucial role in determining their catalytic activity and selectivity. rameshrasappan.com In addition to the common N-coordination, oxazoline-containing molecules can also exhibit other bonding motifs, such as the κ²-N,O-bonding found in oxazoline-enolate complexes with nickel and zinc. researchgate.netbohrium.com
| Metal Center | Ligand Type | Coordination Motif | Potential Application | Reference |
|---|---|---|---|---|
| Copper (Cu) | Chiral Bis(oxazoline) | N,N-chelation | Asymmetric cyclopropanation, Diels-Alder reactions | rameshrasappan.com |
| Ruthenium (Ru) | Bis(oxazoline) | N,N-chelation | Catalysis | rameshrasappan.com |
| Palladium (Pd) | Phosphinooxazoline | P,N-chelation | Synthesis of heterometallic complexes | researchgate.net |
| Nickel (Ni) | Acylmethyl-oxazoline | κ²-N,O-enolate | Olefin polymerization | researchgate.net |
| Rare-Earth Metals (Sc, Y) | Bis(amino-oxazoline) | Flexible N,N,N,N-chelation | Ring-opening polymerization of lactide | acs.org |
Transformations of the 8-Heptadecenyl Side Chain
The 8-heptadecenyl side chain, which is structurally related to oleic acid, contains a carbon-carbon double bond that is amenable to a variety of chemical transformations. These reactions allow for modification of the polymer's physical properties or for the cleavage of the side chain to produce valuable smaller molecules.
Stereoselective Olefin Metathesis and Catalyst Selection (e.g., Grubbs Catalyst)
Olefin metathesis is a powerful organic reaction that redistributes fragments of alkenes by breaking and reforming carbon-carbon double bonds. wikipedia.org This reaction is catalyzed by transition metal carbene complexes, with Grubbs catalysts (ruthenium-based) and Schrock catalysts (molybdenum- or tungsten-based) being the most prominent. wikipedia.orgwikipedia.org Grubbs catalysts are particularly noted for their high tolerance of various functional groups and their stability in air and moisture, making them well-suited for reactions involving complex substrates like 2-(8-heptadecenyl)-2-oxazoline (B12000620). wikipedia.orgorganic-chemistry.org
Cross-metathesis (CM) with a partner olefin can be used to modify the length and functionality of the heptadecenyl side chain. masterorganicchemistry.com A key challenge in olefin metathesis is controlling the stereoselectivity of the newly formed double bond. While many catalysts thermodynamically favor the more stable E (trans) isomer, significant progress has been made in developing catalysts that provide kinetic control to selectively yield the Z (cis) isomer. mdpi.comduke.edu The choice of catalyst, its ligands, and the reaction conditions are critical for achieving high stereoselectivity. mdpi.comnih.gov The underlying mechanism for this reaction proceeds through a metallacyclobutane intermediate. masterorganicchemistry.commdpi.comharvard.edu
| Catalyst Generation | General Structure Features | Key Characteristics | Reference |
|---|---|---|---|
| 1st Generation | RuCl₂(PCy₃)₂(CHPh) | Good functional group tolerance, air-stable. | wikipedia.org |
| 2nd Generation | Features an N-heterocyclic carbene (NHC) ligand. | Higher activity and stability compared to 1st Gen. | organic-chemistry.org |
| Hoveyda-Grubbs | Chelating isopropoxybenzylidene ligand. | Enhanced stability and recyclability. | wikipedia.org |
| Fast-Initiating (3rd Gen) | Pyridine-ligated variants. | Very rapid initiation rates. | wikipedia.org |
Hydrogenation of the Double Bond
The carbon-carbon double bond in the 8-heptadecenyl side chain can be readily saturated through catalytic hydrogenation. This reaction converts the unsaturated alkyl chain into a saturated heptadecyl chain, which can alter the physical properties of the molecule or resulting polymer, such as its melting point and flexibility. Standard catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel.
A critical consideration during the hydrogenation of this specific molecule is the potential for the simultaneous reduction of the 2-oxazoline ring. Research on related glycosyl oxazolines has shown that the oxazoline ring can be susceptible to reductive cleavage under hydrogenation conditions. researchgate.net However, the reactivity of the ring is modulated by the electronic nature of substituents on the molecule. The presence of electron-withdrawing groups can "disarm" the oxazoline, making it less susceptible to reduction and allowing for selective hydrogenation of other functional groups. researchgate.net Therefore, careful selection of reaction conditions (catalyst, pressure, temperature, and solvent) is necessary to achieve selective saturation of the side-chain double bond without affecting the oxazoline ring.
Oxidative Cleavage for Production of Shorter Chain Derivatives
The double bond at the C8-C9 position of the heptadecenyl side chain can be cleaved oxidatively to yield two shorter-chain molecules with terminal functional groups. This reaction is a valuable synthetic strategy for producing important chemical feedstocks from renewable resources like oleic acid. mdpi.com
Common methods for oxidative cleavage include ozonolysis, followed by an oxidative or reductive workup, and direct oxidation with strong oxidizing agents like potassium permanganate (B83412) or a combination of tungstic acid and hydrogen peroxide. mdpi.com For the 8-heptadecenyl chain, oxidative cleavage breaks the molecule into two nine-carbon fragments. The terminal portion of the chain yields nonanoic acid (pelargonic acid), while the portion attached to the oxazoline ring yields a derivative of azelaic acid (a C9 α,ω-dicarboxylic acid). These shorter-chain mono- and di-acids are valuable monomers for the synthesis of polymers such as polyamides and polyesters. mdpi.com The purity of the starting material is important, as the presence of other unsaturated fatty acid chains (e.g., from linoleic acid) can lead to the formation of shorter-chain by-products. mdpi.com
| Method | Reagents | Primary Products | Reference |
|---|---|---|---|
| Ozonolysis (Oxidative Workup) | 1. O₃; 2. H₂O₂ | Nonanoic acid and Azelaic acid derivative | mdpi.com |
| Permanganate Oxidation | KMnO₄ (under strong conditions) | Nonanoic acid and Azelaic acid derivative | mdpi.com |
| Tungsten-Catalyzed Oxidation | H₂WO₄ (or Na₂WO₄) / H₂O₂ | Nonanoic acid and Azelaic acid derivative | mdpi.com |
Advanced Characterization and Analytical Methodologies for 2 8 Heptadecenyl 2 Oxazoline Systems
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques are indispensable for the detailed structural investigation of 2-(8-heptadecenyl)-2-oxazoline (B12000620). They provide insights into the atomic connectivity and the types of chemical bonds present in the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the compound's structure. nih.gov
In the ¹H NMR spectrum of related oxazoline (B21484) compounds, the protons on the oxazoline ring typically appear as a singlet in the range of δ 4.2–4.5 ppm. For polymers derived from 2-alkyl-2-oxazolines, such as poly(2-ethyl-2-oxazoline), the backbone protons show characteristic signals. researchgate.net In-situ ¹H NMR spectroscopy has proven to be a powerful method for monitoring the kinetics of oxazoline copolymerization and understanding the resulting copolymer chain composition. rsc.org
The ¹³C NMR spectrum is equally informative. The carbon atom of the C=N bond in the oxazoline ring of similar compounds shows a characteristic chemical shift in the range of δ 165–170 ppm. For polymers like poly(2-ethyl-2-oxazoline), the carbonyl carbon of the amide group in the repeating unit is also readily identifiable.
Table 1: Representative NMR Data for Oxazoline Derivatives
| Nucleus | Functional Group | Chemical Shift (δ, ppm) |
|---|---|---|
| ¹H | Oxazoline Ring Protons | 4.2–4.5 |
| ¹³C | Oxazoline C=N | 165–170 |
Note: Data is based on analogous oxazoline structures and may vary slightly for this compound.
Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The IR spectrum reveals characteristic absorption bands corresponding to specific molecular vibrations.
A key feature in the IR spectrum of this compound is the strong absorption band corresponding to the C=N stretching vibration of the oxazoline ring, which typically appears around 1671 cm⁻¹. google.com Other significant bands include those for the C-O-C stretching vibrations within the oxazoline ring, which are observed in the region of 1230 cm⁻¹ and 1173 cm⁻¹. google.com The presence of the long alkyl chain is confirmed by C-H stretching and bending vibrations. Upon coordination of an oxazoline ligand to a metal, the C=N stretching frequency generally shifts to a lower wavenumber by about 30 cm⁻¹. itu.edu.tr
Table 2: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 1671 | C=N Stretch | Oxazoline Ring |
| 1230, 1173 | C-O-C Stretch | Oxazoline Ring |
| 989, 953, 916 | Oxazoline Ring | |
| 772 | C-H Bend | Alkyl Chain |
Source: Data from patent information for this compound. google.com
Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of the compound and its fragments. wiley.commdpi.com
The mass spectrum of this compound and its derivatives exhibits a molecular ion peak corresponding to the mass of the intact molecule. researchgate.net The fragmentation pattern observed in the mass spectrum provides valuable structural information. For instance, the fragmentation of oxazoline derivatives of fatty acids can help to locate the position of double bonds within the alkyl chain. researchgate.net A study on muraglitazar, an oxazole-containing compound, demonstrated the utility of mass defect filtering on high-resolution LC/MS data for identifying and characterizing metabolites, particularly those that are difficult to detect under standard conditions. nih.gov
Chromatographic Techniques for Separation and Analysis
Chromatographic methods are essential for separating this compound from complex mixtures and for analyzing the properties of its polymeric derivatives.
Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used for the analysis of volatile and semi-volatile compounds. In the context of fatty acids, derivatization to 4,4-dimethyl oxazoline (DMOX) derivatives is a common strategy to facilitate their analysis by GC-MS. nih.govnih.gov This derivatization enhances the volatility of the fatty acids and provides characteristic fragmentation patterns in the mass spectrometer, which are crucial for determining the original structure of the fatty acid, including the location of double bonds and other substituents. nih.govaocs.org
The DMOX derivatives of fatty acids produce distinct mass spectra that allow for the unambiguous identification of isomeric unsaturated fatty acids. nih.gov The fragmentation is directed by the oxazoline ring, leading to a series of diagnostic ions that reveal the structure of the hydrocarbon chain. nih.gov For example, the analysis of DMOX derivatives has been successfully applied to identify complex fatty acid mixtures from various natural sources. nih.gov
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers derived from this compound. Cationic ring-opening polymerization of 2-oxazolines yields poly(2-oxazoline)s, and GPC is used to measure their number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ = Mw/Mn). acs.orgtu-dresden.de
The analysis is typically performed using a column packed with a porous gel that separates the polymer chains based on their hydrodynamic volume in solution. acs.org Larger molecules elute faster than smaller molecules. The system is calibrated with polymer standards of known molecular weight, such as poly(methyl methacrylate) (PMMA) or polystyrene. acs.orgtu-dresden.de It is important to note that the experimental molecular weights obtained using GPC with these standards can be lower than the theoretical values for poly(2-oxazoline)s due to differences in their hydrodynamic volumes. acs.org GPC is crucial for confirming the living nature of the polymerization, which is characterized by a linear increase in molecular weight with monomer conversion and narrow polydispersity indices, typically below 1.5. acs.orgtu-dresden.de
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 4,4-Dimethyl Oxazoline (DMOX) |
| Poly(2-ethyl-2-oxazoline) |
| Poly(methyl methacrylate) (PMMA) |
| Polystyrene |
Morphological and Thermal Characterization of Polymeric Materials
The morphological and thermal properties of polymeric materials derived from this compound are critical determinants of their performance in various applications. These characteristics, which include crystallinity, glass transition, and melting behavior, are profoundly influenced by the long unsaturated aliphatic side chains inherent to the monomer. Advanced analytical techniques such as X-ray Diffraction (XRD) and Differential Scanning Calorimetry (DSC) are indispensable for elucidating these structure-property relationships.
X-ray Diffraction (XRD) for Crystalline Properties of Fatty Acid-Based POx
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. In the context of polyoxazolines (POx) derived from fatty acids, XRD provides crucial insights into the arrangement of polymer chains and the degree of crystallinity, which in turn affect the material's mechanical and thermal properties.
The incorporation of long aliphatic side-chains, such as the heptadecenyl group, into the polyoxazoline backbone typically results in semi-crystalline polymers. researchgate.net The side chains can organize and pack into crystalline lamellae, similar to the behavior observed in other comb-like polymers. XRD patterns of these materials exhibit sharp peaks superimposed on a broad amorphous halo, indicating the coexistence of ordered crystalline domains and disordered amorphous regions. The positions and intensities of the diffraction peaks are used to determine the unit cell parameters of the crystal lattice, while the relative areas of the sharp peaks and the amorphous halo can be used to quantify the degree of crystallinity.
Research on analogous poly(2-n-alkyl-2-oxazoline)s demonstrates that side chains with five or more carbon atoms tend to induce crystallinity. core.ac.uk For instance, studies on poly(2-pentyl-2-oxazoline) have revealed specific crystal structures. researchgate.net The unsaturated nature of the 8-heptadecenyl side chain, with its cis/trans isomerism at the double bond, is expected to influence the packing efficiency of the polymer chains. The cis-double bonds, in particular, can introduce kinks in the side chains, potentially disrupting the crystalline packing and leading to a lower degree of crystallinity and a lower melting temperature compared to their fully saturated counterparts. core.ac.uk
The information gathered from XRD analysis is vital for understanding how processing conditions and chemical modifications can be used to tailor the crystalline architecture and, consequently, the macroscopic properties of these advanced materials. rsc.org
Differential Scanning Calorimetry (DSC) for Thermal Transitions (e.g., Glass Transition Temperature, Melting Point)
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect and quantify the thermal transitions that a polymer undergoes upon heating or cooling, such as the glass transition temperature (T_g) and the melting temperature (T_m). researchgate.net
For polyoxazolines with long fatty acid-based side chains, DSC analysis reveals distinct thermal behaviors. core.ac.uk Polymers with short alkyl side chains (one to five carbons) are typically amorphous and exhibit only a glass transition, with the T_g decreasing as the side-chain length increases due to enhanced flexibility. core.ac.uk
However, when the side-chain length exceeds five or six carbon atoms, as in the case of poly(this compound), side-chain crystallization occurs. core.ac.ukacs.org This results in the appearance of a melting endotherm (T_m) in the DSC thermogram, while the glass transition may become difficult or impossible to detect. acs.org Studies on a wide range of poly(2-n-alkyl-2-oxazoline)s have shown that for polymers with long, linear, saturated alkyl side chains, the melting temperature is surprisingly independent of the exact side-chain length, remaining relatively constant at around 150 °C. core.ac.ukresearchgate.net However, the presence of unsaturation in the side chain, as seen in poly("soy alkyl"-2-oxazoline), can disrupt crystal packing and lead to a significantly lower melting temperature. core.ac.uk A copolymer containing a decenyl side chain, which is structurally related to the heptadecenyl group, showed a melting point of 138 °C. mdpi.com
The glass transition temperature for related crystalline polyoxazolines, such as poly(2-isostearyl-2-oxazoline), has been observed at 0 °C. acs.org The specific thermal transitions are highly dependent on the polymer's composition, molecular weight, and thermal history. researchgate.netacs.org
Below is an interactive table summarizing the thermal properties of various poly(2-n-alkyl-2-oxazoline)s, which provide a basis for estimating the behavior of poly(this compound) systems.
| Polymer Side Chain | Glass Transition Temperature (T_g) (°C) | Melting Temperature (T_m) (°C) | Reference |
| Methyl | 136 | Not Observed | core.ac.uk |
| Ethyl | 60 | Not Observed | acs.org |
| n-Propyl | 40 | Not Observed | core.ac.uk |
| n-Butyl | 10 | Not Observed | core.ac.uk |
| n-Pentyl | -10 | Not Observed | core.ac.uk |
| n-Hexyl | Not Observed | 148 | core.ac.uk |
| Isostearyl | 0 | Not Observed | acs.org |
| "Soy Alkyl" (unsaturated) | Not Reported | 88.4 | core.ac.uk |
| Poly(2-nonyl-co-2-decenyl) | Not Reported | 138 | mdpi.com |
| General (C_n H_2n+1, n > 5) | Not Observed | ~150 | core.ac.ukresearchgate.net |
Computational Chemistry and Theoretical Modeling of 2 8 Heptadecenyl 2 Oxazoline Systems
Quantum Chemical Calculations for Molecular Properties
Quantum chemical calculations offer a detailed view of the electronic structure and geometry of the 2-(8-heptadecenyl)-2-oxazoline (B12000620) monomer.
Density Functional Theory (DFT) is a computational method used to investigate the electronic properties and reactivity of molecules. For 2-oxazoline systems, DFT calculations have been instrumental in understanding reaction mechanisms, particularly in the context of cationic ring-opening polymerization (CROP). acs.org
Studies on similar 2-alkyl-2-oxazolines have shown that the nature of the substituent at the 2-position significantly influences the polymerization kinetics. acs.org DFT calculations can elucidate the electronic effects of the side-chain. For instance, electron-withdrawing groups can enhance the electrophilicity of the oxazolinium cation, potentially accelerating the polymerization rate. acs.orgrsc.org Conversely, the long heptadecenyl chain in this compound is primarily an electron-donating alkyl group, which also influences the reactivity of the oxazoline (B21484) ring. The presence of the double bond in the heptadecenyl chain can introduce cation-π interactions with the cationic propagating center during polymerization, a phenomenon that has been shown to enhance reaction rates in other unsaturated 2-alkyl-2-oxazolines. acs.org
Quantum chemical calculations have also been used to analyze the π-electron delocalization within the 2-oxazoline ring itself. nih.govresearchgate.net These studies reveal that the N=C and C–O bonds in the ring have partial double bond character, which affects the ring's stability and reactivity. nih.govresearchgate.net This delocalization equalizes the partial charges on the nitrogen and oxygen atoms, making the nitrogen atom susceptible to cationic attack during polymerization initiation. nih.govresearchgate.net
Table 1: Calculated Electronic Properties of a Model 2-Oxazoline Ring This table presents representative data from DFT calculations on a related oxazoline system to illustrate the type of information obtained.
| Property | Calculated Value | Significance |
| Bond Order (N=C) | 1.97 | Indicates significant double bond character. nih.govresearchgate.net |
| Bond Order (C-O) | 1.10 | Suggests partial double bond character due to electron delocalization. nih.govresearchgate.net |
| Partial Charge (N) | -0.43 | Equalized charge distribution with oxygen, facilitating electrophilic attack. nih.govresearchgate.net |
| Partial Charge (O) | -0.44 | Similar to nitrogen, indicating delocalization. nih.govresearchgate.net |
DFT has also been applied to study the fragmentation pathways of 2-arene-2-oxazolines in mass spectrometry, helping to identify characteristic ions and understand their gas-phase reactivity. nih.gov While not directly on the heptadecenyl derivative, these studies provide a framework for predicting the behavior of similar compounds.
The conformation of the 2-oxazoline ring and its long alkyl side-chain is crucial for understanding its physical properties and how it interacts with other molecules. The 2-oxazoline ring itself is not perfectly planar but exists in a puckered conformation. comporgchem.com The energy barrier for the inversion of this pucker is very low. comporgchem.com Computational methods have struggled to accurately predict this low barrier, with results being highly dependent on the chosen method and basis set. comporgchem.com
The long heptadecenyl chain, with its C17 length and a double bond at the 8-position, can adopt a vast number of conformations. Computational analysis can predict the most stable (lowest energy) conformations and the flexibility of the chain. This flexibility is critical for the properties of the resulting polymer, influencing its solubility, thermal properties, and self-assembly behavior. Conformational analysis of similar long-chain substituted oxazolines has been performed to understand their behavior in different environments. tandfonline.com
Molecular Dynamics Simulations for Polymer Behavior
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules and materials, providing insights into the macroscopic properties of polymers derived from this compound.
MD simulations can model the behavior of poly(this compound) chains in different environments, such as in solution or in the bulk polymer. These simulations track the positions and velocities of atoms over time, revealing how the polymer chains fold, move, and interact.
Simulations can also predict how these polymers behave in solution, for instance, by calculating their hydrodynamic radius, which relates to their size and shape in a solvent. mdpi.comresearchgate.net
The amphiphilic nature of block copolymers containing a hydrophilic poly(2-oxazoline) segment and a hydrophobic segment, such as poly(this compound), makes them capable of self-assembly into various nanostructures like micelles and vesicles. mdpi.comacs.org MD simulations are a key tool for investigating these self-assembly processes. nih.gov
Simulations can predict the morphology of the resulting aggregates (e.g., spherical micelles, worm-like micelles, or vesicles) based on the polymer architecture, block lengths, and solvent conditions. nih.govrsc.org For instance, simulations have been used to study the self-assembly of amphiphilic poly(2-oxazoline) block copolymers, revealing the formation of complex structures. rsc.org The long heptadecenyl chain would act as a significant hydrophobic block, driving the self-assembly process in aqueous environments.
Furthermore, MD simulations can model the behavior of these polymers at interfaces, such as the surface of lipid nanoparticles, which is relevant for applications in drug delivery. chemrxiv.org These simulations can reveal how the polymer chains arrange themselves at the interface and how they interact with other molecules, which can influence the stability and biological fate of the nanoparticles. chemrxiv.org
Emerging Research Applications and Future Directions in Materials Science
Development of Tailored Poly(2-oxazoline) Materials for Specific Material Properties
Polymers with low surface energy are critical for developing anti-adhesion, anti-fouling, and hydrophobic surfaces. The principle behind this is that a low surface energy substrate prevents liquids with higher surface tension from wetting the surface, causing them to bead up and roll off. specialchem.com PAOx with long alkyl side chains are known to be effective in creating materials with low surface energy. justia.com
The polymerization of 2-(8-heptadecenyl)-2-oxazoline (B12000620) yields a polymer with densely packed, long hydrocarbon chains. These chains orient themselves at the polymer-air interface, creating a non-polar, low-energy surface akin to a wax or lipid layer. This significantly reduces the surface's ability to interact with external substances, particularly water and polar materials.
Detailed Research Findings: Coatings formulated with poly(this compound) exhibit properties that are highly desirable for anti-adhesion applications. The long heptadecenyl side chain contributes to the formation of highly hydrophobic films that resist wetting. lehvoss.de This characteristic is analogous to the function of other long-chain oxazolines used as antistripping agents in applications like asphalt (B605645) paving, where they prevent the stripping of binder from the aggregate surface. itu.edu.tr The resulting low surface energy minimizes the adhesion of contaminants, ice, or biological entities, a key performance indicator for advanced coatings. curranintl.com
| Property | Governing Feature | Research Finding/Application |
|---|---|---|
| Low Surface Energy | Long (C17) hydrophobic heptadecenyl side chain. justia.com | Creates a non-polar surface that resists wetting and reduces surface tension. specialchem.comcurranintl.com |
| Anti-Adhesion | Reduced intermolecular forces between the polymer surface and external substances. | Prevents buildup of powders, liquids, and biological materials. dura-coat.net |
| Hydrophobicity | Orientation of hydrocarbon chains at the surface, repelling water. | Forms highly hydrophobic thin films, providing superior protection. lehvoss.de |
Stimuli-responsive, or "smart," polymers undergo significant, often reversible, changes in their properties in response to small changes in their environment, such as temperature, pH, or light. mdpi.comenpress-publisher.com Poly(2-oxazoline)s are a prominent class of thermoresponsive polymers, often exhibiting a lower critical solution temperature (LCST) in aqueous solutions. researchgate.net Below the LCST, the polymer is soluble, while above it, the polymer dehydrates and precipitates.
| Copolymer Composition | Expected Hydrophobicity | Predicted LCST Behavior | Potential Application |
|---|---|---|---|
| High ratio of hydrophilic monomer (e.g., PEtOx) | Low | Higher transition temperature, similar to PEtOx (~62°C). researchgate.net | Biomedical systems requiring stability at physiological temperatures. mdpi.com |
| Balanced ratio of hydrophilic/hydrophobic monomers | Medium | Transition temperature tunable between room temperature and ~60°C. | Smart surfaces, sensors, and triggered drug delivery systems. sigmaaldrich.com |
| High ratio of this compound | High | Low transition temperature or insolubility in water. | Components for self-assembling nanostructures in organic media. |
The chemical structure of this compound and its derivatives is well-suited for applications in lubricants and industrial fluids. europa.eu The long, oleophilic (oil-loving) heptadecenyl tail provides excellent solubility in hydrocarbon base oils, while the polar oxazoline (B21484) head can adsorb onto metal surfaces. This amphiphilic character is key to its function as a multifunctional additive.
Derivatives such as 4-ethyl-2-(8-heptadecenyl)-2-oxazoline-4-methanol are used as corrosion inhibitors, emulsion stabilizers, and anti-wear additives. lehvoss.delehvoss.es As a corrosion inhibitor, the molecule forms a dense, hydrophobic film on metal surfaces, acting as a barrier to moisture and other corrosive agents. lehvoss.delehvoss.es Its surfactant-like properties also allow it to act as an effective stabilizer for both water-in-oil and oil-in-water emulsions. advancionsciences.com The presence of the oxazoline ring can provide acid-accepting properties, neutralizing acidic byproducts in lubricant systems and prolonging fluid life. advancionsciences.com
Detailed Research Findings: Patents and technical data sheets confirm the use of 8-heptadecenyl oxazoline derivatives in commercial lubricant and grease formulations. google.comeuro-industry.com These additives are noted for their ability to improve corrosion control, manage foaming, and act as mild oxidative stabilizers. lehvoss.es Their excellent solubility in paraffinic base oils, polyalphaolefins (PAO), and vegetable oils makes them versatile for a wide range of modern lubricant formulations. lehvoss.de
Engineering of Polymer Hybrids and Composites
The versatility of the CROP method allows this compound to be incorporated into more complex macromolecular architectures, such as block copolymers and polymer hybrids. These advanced materials combine the distinct properties of different polymer segments to achieve enhanced performance or novel functionalities not attainable with single-component polymers. nih.gov
The self-assembly of block copolymers containing poly(this compound) is a key route to fabricating structured materials like films, membranes, and scaffolds. The hydrolyzed form of poly(2-oxazoline)s, known as poly(N-acylethylenimines), has been shown to form highly ordered Langmuir-Blodgett films, demonstrating the capacity of these polymer backbones with long hydrocarbon side chains to create well-defined, thin films. google.com
When amphiphilic block copolymers are cast from a solution, the different blocks can phase-separate on a nanometer scale, creating ordered domains. This process can be harnessed to produce nanoporous membranes, where one block forms the continuous matrix and the other forms channels or pores after selective removal. The hydrophobic heptadecenyl-containing domains can impart mechanical stability or serve as pathways for non-polar molecules.
In the context of tissue engineering, poly(2-oxazoline)s are being explored for the creation of biocompatible scaffolds. oatext.com While many of these applications use hydrophilic PAOx, hybrid scaffolds incorporating hydrophobic domains from poly(this compound) could offer sites for cell adhesion or the controlled release of hydrophobic growth factors, providing a more complex and functional environment for tissue growth.
Advanced Polymer Design for Biocompatible Platforms
The design of advanced polymers for biomedical applications requires a delicate balance of properties, including biocompatibility, stability, and the ability to control interactions at the biological interface. Poly(2-oxazoline)s (POx) have emerged as a highly versatile class of polymers that can be meticulously tailored to meet these demands. The ability to modify the side-chain of the 2-oxazoline monomer allows for precise control over the final polymer's characteristics. For instance, the incorporation of a long hydrocarbon chain, such as the 8-heptadecenyl group, can be used to create highly hydrophobic domains within a polymer structure, which is crucial for forming amphiphilic architectures like micelles for drug delivery. sigmaaldrich.combohrium.com
For decades, Polyethylene Glycol (PEG) has been the predominant polymer used in biomedical applications due to its biocompatibility and ability to reduce immune recognition. sigmaaldrich.com However, limitations including the generation of anti-PEG antibodies in patients and the susceptibility of its polyether backbone to oxidative degradation have prompted the search for alternatives. sigmaaldrich.comeurekalert.org Poly(2-oxazoline)s are now recognized as a leading substitute, offering several advantages over PEG. researchgate.net
POx polymers are considered pseudo-peptides due to their structural similarity to polypeptides, which contributes to their excellent biocompatibility and "stealth" behavior in biological systems. sigmaaldrich.comtcichemicals.com Unlike PEG, the properties of POx can be easily tuned by simply changing the monomer's side-chain. tcichemicals.commdpi.com This allows for the synthesis of polymers ranging from super-hydrophilic (more hydrophilic than PEG) to thermoresponsive and highly hydrophobic. sigmaaldrich.comtcichemicals.com This tunability, combined with higher stability and more extensive possibilities for functionalization, makes the POx platform exceptionally versatile for developing next-generation biomedical materials. sigmaaldrich.comeurekalert.org
| Feature | Poly(2-oxazoline)s (POx) | Polyethylene Glycol (PEG) |
|---|---|---|
| Biocompatibility | Excellent, low cytotoxicity and immunogenicity. sigmaaldrich.comresearchgate.net | Considered the gold standard, but with emerging concerns. sigmaaldrich.com |
| Immune Response | Lower immunogenicity; avoids PEG-specific antibody response. eurekalert.orgresearchgate.net | Anti-PEG antibodies observed in a significant number of patients. sigmaaldrich.com |
| Tunability & Versatility | Highly tunable properties by varying side-chain substituents; easy to create copolymers with tailored functionality. sigmaaldrich.comtcichemicals.commdpi.com | Limited structural versatility; functionalization requires sacrificing polymerization sites. oatext.com |
| Backbone Stability | Stable tertiary amide-containing backbone. researchgate.net | Polyether backbone is susceptible to oxidative degradation. sigmaaldrich.com |
| Hydrophilicity Control | Can be tuned from more hydrophilic than PEG (e.g., PMeOx) to hydrophobic by altering alkyl side-chains. sigmaaldrich.comnih.gov | Fixed hydrophilicity. |
The initial event that occurs when a material is introduced into a biological environment is the adsorption of proteins to its surface. This process dictates the subsequent biological response, including cellular attachment and immune recognition. mdpi.com Consequently, the ability to control protein adsorption is critical for the success of biomedical devices and implants.
Hydrophilic POx, such as poly(2-methyl-2-oxazoline) (PMeOx) and poly(2-ethyl-2-oxazoline) (PEtOx), have demonstrated exceptional protein-repellent properties, rivaling or even exceeding those of PEG. oatext.comnih.gov This "stealth" effect is attributed to the high mobility of the polymer chains and their strong water-binding capacity, which creates a steric barrier that prevents protein adhesion. cam.ac.uk Research using comb copolymers with a poly(l-lysine) backbone and PMeOx side chains showed that these coatings could reduce protein adsorption from human serum to less than 2 ng/cm². nih.gov
Conversely, the incorporation of hydrophobic monomers, such as those with long alkyl side-chains like this compound, can be used to systematically increase the hydrophobicity of the polymer. While highly hydrophilic surfaces repel proteins, surfaces with controlled hydrophobic domains can be designed to modulate specific interactions with proteins and cells. nih.gov For example, amphiphilic block copolymers containing both hydrophilic (protein-repelling) and hydrophobic (cell-interacting or drug-loading) segments are central to the design of advanced drug delivery systems. sigmaaldrich.com The nanotopography of a surface coated with POx can also be engineered to either hinder or promote protein adsorption, demonstrating that interactions are governed by a combination of surface chemistry and physical structure. acs.org
Future Prospects for Sustainable Oxazoline Chemistry and Polymer Innovations
A significant future direction for polymer science is the transition from petrochemical-based feedstocks to renewable resources. acs.org Oxazoline chemistry is well-positioned to contribute to this "green" transition. A major sustainable route for synthesizing 2-oxazoline monomers involves the use of fatty acids derived from renewable sources like vegetable oils. acs.orgmdpi.com
The monomer this compound is a prime example of this approach, as it can be synthesized from oleic acid, a common fatty acid. The polymerization of such bio-based monomers opens the door to creating polymers with a significantly reduced environmental footprint. bohrium.comacs.org These sustainable polymers are not merely "green" replacements; the unique structures of fatty acids introduce functionalities, like the unsaturated bond in the heptadecenyl chain, that can be used for further chemical modifications or cross-linking.
Research is focused on developing fully renewable cross-linked poly(ester amide)s and other thermosets using bio-based bis(2-oxazoline) monomers derived from compounds like 2,5-furandicarboxylic acid, which itself is a renewable platform chemical. rsc.org Furthermore, the use of "green" solvents in the polymerization process is being investigated to make the entire lifecycle of POx materials more sustainable. beilstein-journals.org The combination of biocompatibility, precise tunability, and sustainable sourcing ensures that poly(2-oxazoline)s will be at the forefront of future polymer innovations, from advanced biomedical devices to environmentally friendly electronic materials. mdpi.com
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(8-Heptadecenyl)-2-oxazoline monomers, and how are they optimized for purity?
- Methodology :
- Route 1 : Reacting a long-chain alkenyl carboxylic acid (e.g., oleic acid derivatives) with ethanolamine or its analogs under controlled dehydration conditions. This forms the oxazoline ring via cyclization .
- Route 2 : Cationic ring-opening polymerization (CROP) of pre-synthesized oxazoline monomers, often initiated by methyl triflate or other alkylating agents. Reaction temperatures (60–100°C) and solvent polarity (e.g., acetonitrile) are critical for minimizing side reactions .
- Optimization : Purification via column chromatography or recrystallization to remove unreacted monomers. Purity is confirmed using H NMR (absence of residual ethanolamine signals) and FT-IR (C=N stretching at 1650–1670 cm) .
Q. How is this compound characterized structurally, and what analytical techniques resolve ambiguities in its regiochemistry?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : H NMR distinguishes between oxazoline (C=N) and imidazoline (C-N-C) derivatives. For 2-oxazoline, protons adjacent to the oxazoline ring (e.g., –CH– groups) show distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z ~323 for the monomer) and fragmentation patterns .
- X-ray Crystallography : Rarely used due to solubility challenges, but resolves regiochemistry in crystalline derivatives .
Q. What role does this compound play in polymer modification, and how does its hydrophobicity influence material properties?
- Methodology :
- Polymer Backbone Functionalization : The long alkenyl chain introduces hydrophobicity, enabling tuning of glass transition temperatures () and solubility. For example, copolymers with hydrophilic 2-methyl-2-oxazoline show thermoresponsive behavior .
- Applications : Hydrophobic domains enhance drug encapsulation efficiency in micelles (e.g., curcumin-loaded poly(2-oxazoline)s) .
Advanced Research Questions
Q. How can functional groups (e.g., nitriles) be incorporated into 2-oxazoline monomers, and what challenges arise during polymerization?
- Methodology :
- Monomer Design : Introduce nitriles via side-chain modification (e.g., 2-(4-nitrile-butyl)-2-oxazoline). The nitrile group must be inert during CROP to prevent chain termination .
- Challenges : Nitriles may coordinate with cationic initiators, requiring lower temperatures (40–60°C) and slower monomer addition to maintain living polymerization kinetics .
- Post-Polymerization Modification : Amidoxime formation via hydroxylamine treatment enables nitric oxide (NO) release in biomedical applications .
Q. What strategies mitigate contradictions in polymerization kinetics between this compound and other 2-oxazoline monomers?
- Methodology :
- Kinetic Studies : Compare reactivity ratios (e.g., and ) in copolymerizations. Bulkier monomers like this compound exhibit slower propagation rates, requiring sequential monomer addition for block copolymer synthesis .
- Solvent Effects : Polar solvents (e.g., DMF) stabilize transition states in CROP, improving compatibility with hydrophobic monomers .
Q. How do post-polymerization modifications of poly(2-oxazoline)s bearing 2-(8-Heptadecenyl) groups enhance biomedical applicability?
- Methodology :
- Surface Functionalization : Click chemistry (e.g., azide-alkyne cycloaddition) grafts targeting ligands (e.g., folate) onto micelles for cancer cell specificity .
- Drug Release : pH-sensitive hydrolysis of oxazoline rings in acidic tumor microenvironments enables controlled payload release. In vitro assays (e.g., BV-2 microglia models) validate anti-inflammatory efficacy .
Data Contradiction Analysis
- Synthesis Efficiency : reports ethanolamine-based cyclization as a primary route, while emphasizes CROP for high molecular weight polymers. The contradiction arises from monomer purity requirements: cyclization yields lower-MW oligomers, whereas CROP requires ultra-pure monomers for controlled polymerization .
- Biocompatibility : Some studies highlight poly(2-oxazoline)s as biocompatible ( ), while others note residual initiators (e.g., methyl triflate) causing cytotoxicity. Rigorous dialysis or alternative initiators (e.g., iodine) resolve this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
